2,4-Diethoxyphenyl ethyl carbonate
Description
Properties
CAS No. |
64470-46-8 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2,4-diethoxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
OYGPDIMBHNQLFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Transesterification of Dialkyl Carbonates
Transesterification represents the most widely employed method for synthesizing aryl carbonates due to its operational simplicity and compatibility with diverse substrates. In this approach, 2,4-diethoxyphenol reacts with a dialkyl carbonate—typically diethyl carbonate or dimethyl carbonate—under catalytic conditions.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the dialkyl carbonate. A base catalyst (e.g., potassium carbonate or sodium hydride) facilitates deprotonation of the phenol, enhancing its nucleophilicity. For example:
$$
\text{2,4-Diethoxyphenol} + \text{Diethyl Carbonate} \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Diethoxyphenyl Ethyl Carbonate} + \text{Ethanol}
$$
Optimization Parameters
- Catalyst Selection : Alkali metal carbonates (e.g., K$$2$$CO$$3$$) achieve yields of 60–75% for analogous reactions. Heterogeneous catalysts like graphitic carbon nitride (g-C$$3$$N$$4$$) offer improved recyclability, with yields up to 76% reported for ethylene carbonate transesterification.
- Solvent Systems : Anhydrous dichloromethane or toluene is preferred to minimize hydrolysis side reactions.
- Temperature : Reactions typically proceed at 80–100°C under reflux.
Table 1: Comparative Transesterification Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | Toluene | 80 | 68 | |
| g-C$$3$$N$$4$$ | Dichloromethane | 70 | 72 | |
| NaH | THF | 60 | 65 |
Ethyl Chloroformate Coupling
Direct acylation of 2,4-diethoxyphenol with ethyl chloroformate provides a high-yielding alternative, particularly for laboratory-scale synthesis. This method avoids equilibrium limitations inherent to transesterification.
Reaction Protocol
- Base Activation : 2,4-Diethoxyphenol is dissolved in anhydrous dichloromethane with a tertiary amine base (e.g., pyridine or triethylamine) to scavenge HCl.
- Chloroformate Addition : Ethyl chloroformate is added dropwise at 0°C to minimize exothermic side reactions.
- Workup : The mixture is stirred at room temperature, washed with acid/base solutions, and purified via recrystallization.
$$
\text{2,4-Diethoxyphenol} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{2,4-Diethoxyphenyl Ethyl Carbonate} + \text{HCl}
$$
Enzymatic Synthesis
Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) offer enantioselective advantages for chiral carbonates, though applicability to 2,4-diethoxyphenyl derivatives remains unexplored.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.
Substitution: Various substituted phenyl ethyl carbonates.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.
Comparison with Similar Compounds
Ethyl 4-Formyl-3-Methoxyphenyl Carbonate (CAS 68922-01-0)
- Molecular Formula : C₁₁H₁₂O₅
- Molecular Weight : 224.21 g/mol
- Key Structural Differences :
- A methoxy (-OCH₃) group at the 3-position instead of ethoxy.
- A formyl (-CHO) substituent at the 4-position.
- Reactivity: The formyl group increases electrophilicity, making this compound more reactive in condensation reactions (e.g., Knoevenagel). The methoxy group provides moderate electron donation compared to ethoxy, altering regioselectivity in substitution reactions .
Ethyl (2-Methoxy-4-(2-Oxoethyl)Phenyl) Carbonate (CAS 30218-85-0)
- Molecular Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.24 g/mol
- Key Structural Differences :
- A methoxy group at the 2-position and a ketone (-COCH₃) at the 4-position.
- Applications : The ketone moiety enables participation in nucleophilic additions, distinguishing it from 2,4-diethoxyphenyl ethyl carbonate, which lacks such functionality. This compound is used in synthesizing heterocyclic compounds .
Ethyl 2-(4-Iodophenyl)Ethyl Carbonate (CAS 60075-76-5)
- Molecular Formula : C₁₁H₁₃IO₃
- Molecular Weight : 320.12 g/mol
- Key Structural Differences :
- An iodine atom at the 4-position of the phenyl ring.
- An ethyl spacer between the carbonate and aromatic ring.
- Properties : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar solvents. This compound is utilized in radioimaging and cross-coupling reactions due to its iodine substituent .
[2,6-Dimethoxy-4-(Morpholine-4-Carbonyl)Phenyl] Ethyl Carbonate (CAS 1703-31-7)
- Molecular Formula: C₁₆H₂₁NO₇
- Molecular Weight : 339.34 g/mol
- Key Structural Differences :
- Morpholine carbonyl (-CO-N(C₂H₄)₂O) at the 4-position.
- Methoxy groups at the 2- and 6-positions.
- Applications : The morpholine moiety introduces basicity and hydrogen-bonding capacity, making this compound useful in pharmaceutical intermediates. Its larger size reduces volatility compared to 2,4-diethoxyphenyl ethyl carbonate .
Comparative Data Table
Key Research Findings
Synthetic Utility : Ethyl 4-formyl-3-methoxyphenyl carbonate (CAS 68922-01-0) demonstrates superior reactivity in aldehyde-mediated condensations compared to 2,4-diethoxyphenyl ethyl carbonate, which lacks an aldehyde group .
Polarity and Solubility : The iodine substituent in ethyl 2-(4-iodophenyl)ethyl carbonate (CAS 60075-76-5) increases its polarity, making it more soluble in polar aprotic solvents (e.g., DMF) than 2,4-diethoxyphenyl ethyl carbonate .
Pharmacological Potential: The morpholine-containing carbonate (CAS 1703-31-7) shows enhanced bioavailability due to its hydrogen-bonding capacity, a feature absent in 2,4-diethoxyphenyl ethyl carbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
